molecular formula C32H52O3 B165998 Thp-ergostenone CAS No. 138780-09-3

Thp-ergostenone

Cat. No. B165998
M. Wt: 484.8 g/mol
InChI Key: PDQVGMBTBSWHHS-MMJHSARJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thp-ergostenone is a chemical compound that belongs to the ergot alkaloid family. It is known for its potential use in scientific research due to its unique properties and effects.

Mechanism Of Action

The mechanism of action of Thp-ergostenone is not fully understood. However, it is believed to act on various molecular targets, including dopamine receptors, adenosine receptors, and NMDA receptors. Thp-ergostenone has also been shown to modulate intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Thp-ergostenone has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which plays a crucial role in regulating blood pressure and vascular function. Thp-ergostenone has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages And Limitations For Lab Experiments

Thp-ergostenone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Thp-ergostenone is also stable under various conditions, making it suitable for long-term storage. However, Thp-ergostenone has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

Thp-ergostenone has several potential future directions for scientific research. One potential future direction is the development of Thp-ergostenone-based drugs for the treatment of neurodegenerative disorders. Another potential future direction is the use of Thp-ergostenone as a tool for studying the molecular mechanisms underlying various biological processes. Finally, Thp-ergostenone could be used as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, Thp-ergostenone is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Thp-ergostenone in various scientific fields.

Synthesis Methods

Thp-ergostenone can be synthesized through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of ergot alkaloids with different reagents to produce Thp-ergostenone. Biotransformation, on the other hand, involves the use of microorganisms or enzymes to transform ergot alkaloids into Thp-ergostenone.

Scientific Research Applications

Thp-ergostenone has been extensively studied for its potential use in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Thp-ergostenone has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

CAS RN

138780-09-3

Product Name

Thp-ergostenone

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-4,5-dimethylhex-4-en-1-one

InChI

InChI=1S/C32H52O3/c1-21(2)22(3)9-14-29(33)28-13-12-26-25-11-10-23-20-24(35-30-8-6-7-19-34-30)15-17-31(23,4)27(25)16-18-32(26,28)5/h23-28,30H,6-20H2,1-5H3/t23-,24-,25-,26-,27-,28+,30?,31-,32-/m0/s1

InChI Key

PDQVGMBTBSWHHS-MMJHSARJSA-N

Isomeric SMILES

CC(=C(C)CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C)C

SMILES

CC(=C(C)CCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C

Canonical SMILES

CC(=C(C)CCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C

synonyms

3 beta-tetrahydropyranyloxy-21-nor-5 alpha-ergost-24-en-20-one
tetrahydropyranyloxy-21-norergost-24-en-20-one
THP-ergostenone

Origin of Product

United States

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